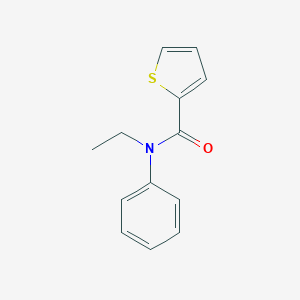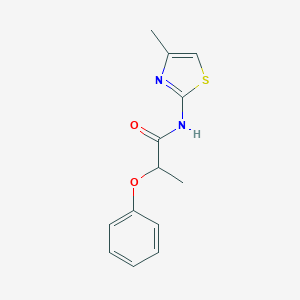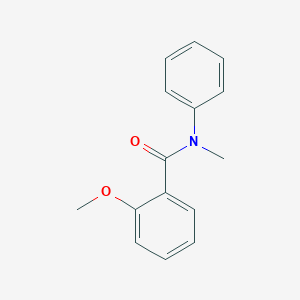
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide, also known as TMCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the proliferation and migration of cancer cells. Furthermore, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide exhibits high stability and can be stored for extended periods without significant degradation. However, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide also has some limitations for lab experiments. It is highly toxic and poses a significant health hazard. Therefore, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide.
将来の方向性
There are several future directions for the study of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide. One potential direction is the development of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to optimize its pharmacological properties. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in materials science. Finally, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a catalyst for various reactions. Further studies are needed to optimize the catalytic activity of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to explore its potential applications in catalysis.
Conclusion:
In conclusion, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide due to its high toxicity. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in medicinal chemistry, materials science, and catalysis.
合成法
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be synthesized through the reaction of 2-pyridinecarboxaldehyde and cyclopropanecarboxylic acid in the presence of 2,2,3,3-tetramethylbutane-1,4-diamine and triethylamine. The resulting product is then purified through recrystallization to obtain 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in high yields.
科学的研究の応用
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit efficient catalytic activity in various reactions.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-N-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-12(2)10(13(12,3)4)11(16)15-9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,14,15,16) |
InChIキー |
VPSOXTGELRMRGM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
正規SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)





![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)



![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

